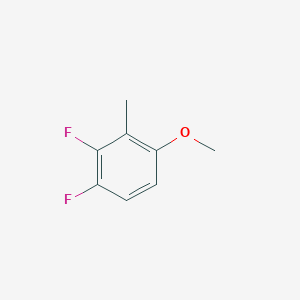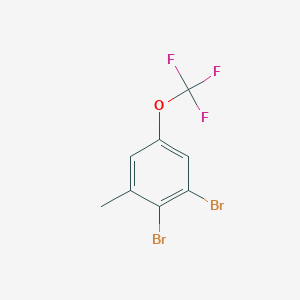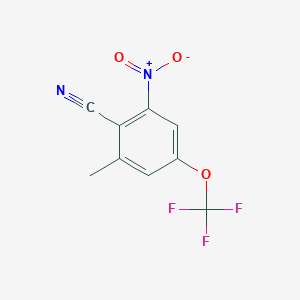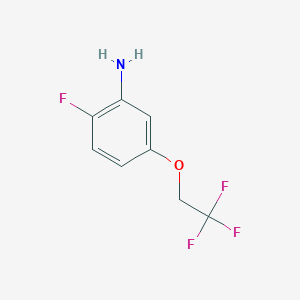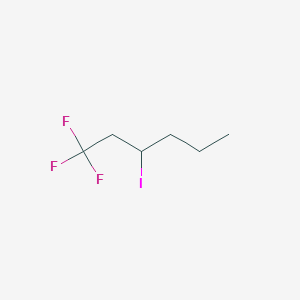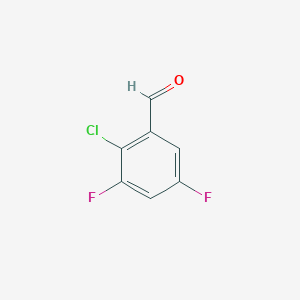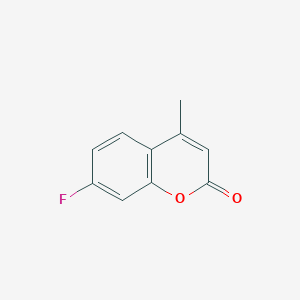
2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- is a chemical compound commonly known as Coumarin. Coumarin is used in various industries such as food, cosmetics, and pharmaceuticals. Coumarin has been found to have numerous biological activities, including anti-inflammatory, anticoagulant, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its various biological activities. It has been found to have anti-inflammatory, anticoagulant, and antibacterial properties. Coumarin has also been found to have antitumor and antioxidant properties. Coumarin has been used in the development of various drugs, including anticoagulants, antitumor agents, and anti-inflammatory agents.
Wirkmechanismus
Coumarin exerts its biological activities through various mechanisms. Its anti-inflammatory activity is attributed to its ability to inhibit the production of inflammatory cytokines and prostaglandins. Its anticoagulant activity is attributed to its ability to inhibit the activity of vitamin K epoxide reductase, which is involved in the synthesis of clotting factors. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. Its antitumor activity is attributed to its ability to induce apoptosis in tumor cells.
Biochemical and Physiological Effects
Coumarin has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cytochrome P450, which is involved in drug metabolism. It has also been found to modulate the activity of various receptors, including the serotonin receptor. Coumarin has been found to have hepatotoxic effects at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively studied for its various biological activities, making it a useful tool for drug discovery. However, Coumarin also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of Coumarin. One direction is the development of Coumarin-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is the study of the structure-activity relationship of Coumarin and its derivatives to better understand its biological activities. Additionally, the development of new synthesis methods for Coumarin and its derivatives may lead to the discovery of new biological activities.
Conclusion
Coumarin is a chemical compound with numerous biological activities, including anti-inflammatory, anticoagulant, and antibacterial properties. Coumarin has been extensively studied for its various biological activities and has been used in the development of various drugs. Coumarin has advantages and limitations for lab experiments, and there are several future directions for its study. The study of Coumarin and its derivatives may lead to the discovery of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
7-fluoro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBPJPKDYKFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577319 | |
| Record name | 7-Fluoro-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-89-1 | |
| Record name | 7-Fluoro-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




